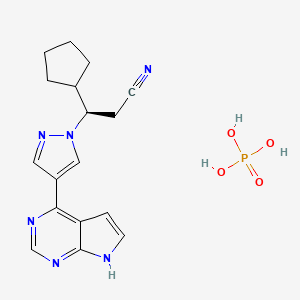

Phosphate de ruxolitinib

Vue d'ensemble

Description

Le phosphate de ruxolitinib est un composé pharmaceutique principalement utilisé pour le traitement de la myélofibrose, de la polycythémie vraie et de la maladie aiguë du greffon contre l'hôte réfractaire aux stéroïdes . C'est un inhibiteur de la Janus kinase qui cible la voie de la Janus kinase-transducteur de signal et activateur de la transcription, qui est cruciale dans la signalisation des cytokines et l'hématopoïèse .

Applications De Recherche Scientifique

Ruxolitinib phosphate has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Ruxolitinib phosphate is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2 . These are tyrosine kinases involved in cytokine signaling and hematopoiesis . The primary targets of Ruxolitinib phosphate are therefore JAK1 and JAK2 .

Mode of Action

Ruxolitinib phosphate exerts its action by competitively inhibiting the ATP-binding catalytic site of the kinase domain . This results in the inhibition of JAK-induced phosphorylation of signal transducer and activator of transcription (STAT) . By inhibiting JAK1 and JAK2, ruxolitinib works to block the dysregulated cell signaling pathways and prevents abnormal blood cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by ruxolitinib phosphate is the JAK-STAT pathway . This pathway is often aberrantly activated in myeloproliferative neoplasms, such as myelofibrosis and polycythemia vera, leading to abnormal blood cell counts and thrombotic complications . By inhibiting JAK1 and JAK2, ruxolitinib phosphate blocks this dysregulated cell signaling pathway .

Pharmacokinetics

Ruxolitinib phosphate is well absorbed, with a bioavailability of 95% . It is bound to albumin for 97% . The pharmacokinetics of ruxolitinib phosphate can be described with a two-compartment model and linear elimination . The volume of distribution differs between men and women, likely related to body weight differences . Metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of ruxolitinib phosphate are pharmacologically active . The main route of elimination of ruxolitinib metabolites is renal .

Result of Action

The molecular and cellular effects of ruxolitinib phosphate’s action include the inhibition of cell proliferation, induction of apoptosis of malignant cells, and reduction of pro-inflammatory cytokine plasma levels . This results in the prevention of abnormal blood cell proliferation .

Action Environment

The action, efficacy, and stability of ruxolitinib phosphate can be influenced by various environmental factors. For instance, liver and renal dysfunction can affect some of the pharmacokinetic variables and require dose reductions . Furthermore, the metabolism of ruxolitinib phosphate can be altered by CYP3A4 inducers and inhibitors , which can be found in various foods, beverages, and other medications. Therefore, the patient’s diet and concurrent medication use can significantly impact the action and efficacy of ruxolitinib phosphate.

Safety and Hazards

Ruxolitinib phosphate should be handled with care to avoid personal contact, including inhalation. It should be used in a well-ventilated area and personal protective equipment should be worn when there is a risk of exposure . It should not be allowed to contact humans, exposed food, or food utensils .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse du phosphate de ruxolitinib implique plusieurs étapes, en commençant par la préparation de composés intermédiaires. Une méthode comprend la réaction d'un composé de formule II avec un composé de formule IV ou un sel de celui-ci pour obtenir un composé de formule III. Ce composé est ensuite soumis à des réactions d'halogénation d'acyle, d'amidation et de déshydratation pour former le produit final .

Méthodes de Production Industrielle : Un procédé amélioré pour la préparation du this compound a été développé pour répondre aux exigences commerciales. Ce procédé implique l'utilisation de nouveaux composés intermédiaires et des conditions de réaction optimisées pour améliorer le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de Réactions : Le phosphate de ruxolitinib subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son métabolisme et son efficacité thérapeutique .

Réactifs et Conditions Courants : Les réactifs courants utilisés dans la synthèse et les réactions du this compound comprennent les halogénures d'acyle, les amines et les agents déshydratants. Les réactions sont généralement effectuées dans des conditions de température et de pH contrôlées pour assurer un rendement et une pureté optimaux .

Produits Principaux : Les produits principaux formés à partir des réactions du this compound comprennent ses métabolites actifs, qui conservent une activité pharmacologique et contribuent à ses effets thérapeutiques .

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'Action

Le this compound exerce ses effets en inhibant l'activité de la Janus kinase 1 et de la Janus kinase 2. Ces kinases sont impliquées dans la phosphorylation des protéines transductrices de signal et des activateurs de la transcription, qui régulent l'expression génique en réponse aux cytokines. En bloquant cette voie, le this compound réduit la prolifération des cellules malignes et diminue la production de cytokines pro-inflammatoires .

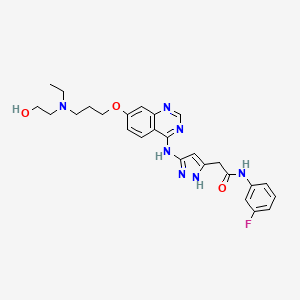

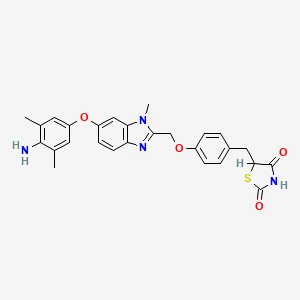

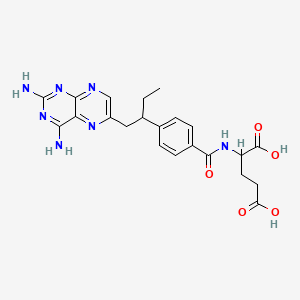

Composés Similaires:

Fedratinib : Un autre inhibiteur de la Janus kinase utilisé pour le traitement de la myélofibrose.

Tofacitinib : Un inhibiteur de la Janus kinase utilisé pour le traitement de la polyarthrite rhumatoïde et d'autres affections inflammatoires.

Baricitinib : Un inhibiteur de la Janus kinase utilisé pour le traitement de la polyarthrite rhumatoïde et du COVID-19.

Unicité : Le this compound est unique par sa forte sélectivité pour la Janus kinase 1 et la Janus kinase 2, ce qui le rend particulièrement efficace dans le traitement des néoplasmes myéloprolifératifs. Sa capacité à inhiber les voies de signalisation des cytokines contribue également à son efficacité thérapeutique dans diverses affections inflammatoires et hématologiques .

Comparaison Avec Des Composés Similaires

Fedratinib: Another Janus kinase inhibitor used for the treatment of myelofibrosis.

Tofacitinib: A Janus kinase inhibitor used for the treatment of rheumatoid arthritis and other inflammatory conditions.

Baricitinib: A Janus kinase inhibitor used for the treatment of rheumatoid arthritis and COVID-19.

Uniqueness: Ruxolitinib phosphate is unique in its high selectivity for Janus kinase 1 and Janus kinase 2, which makes it particularly effective in treating myeloproliferative neoplasms. Its ability to inhibit cytokine signaling pathways also contributes to its therapeutic efficacy in various inflammatory and hematological disorders .

Propriétés

IUPAC Name |

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6.H3O4P/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H3,1,2,3,4)/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMWPOCYMYGEDM-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911086 | |

| Record name | Phosphoric acid--3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092939-17-7 | |

| Record name | Jakafi | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092939-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruxolitinib phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092939177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-(4-(7H-PYRROLO[2,3,-D]PYRIMIDIN-4-YL)-1 H-PYRAZOL-1-YL-3)-CYCLOPENTYLPROPANENITRILE PHOSPHATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUXOLITINIB PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436LRU32H5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

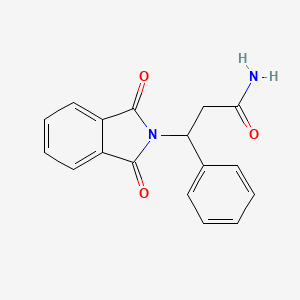

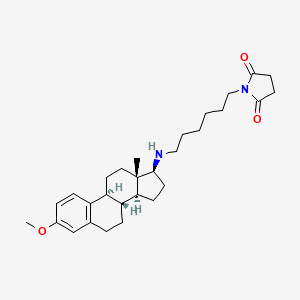

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1684562.png)